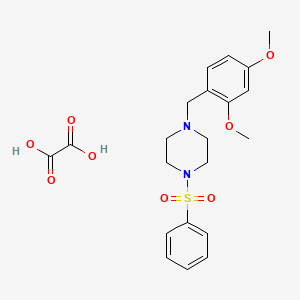![molecular formula C18H12ClN3O B5549635 2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5549635.png)
2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol, also known as CPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. CPP belongs to the class of pyrazolo[1,5-a]pyrimidines, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. In
科学的研究の応用
2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory effects on a variety of enzymes, including cyclin-dependent kinases, glycogen synthase kinase-3β, and p38 mitogen-activated protein kinase. These enzymes are involved in various cellular processes, such as cell cycle regulation, apoptosis, and inflammation, making this compound a promising candidate for the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol is not fully understood, but it is believed to involve the inhibition of specific enzymes through the formation of stable complexes. This compound has been shown to bind to the ATP-binding site of cyclin-dependent kinases, preventing the phosphorylation of target proteins and leading to cell cycle arrest and apoptosis. Additionally, this compound has been reported to inhibit the activity of glycogen synthase kinase-3β, which is involved in the regulation of glucose metabolism and neuronal development. By inhibiting this enzyme, this compound may have potential therapeutic applications in the treatment of diabetes and Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α and interleukin-6, and reduce the activation of nuclear factor-κB. These effects suggest that this compound may have potential applications in the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been reported to exhibit analgesic effects in animal models of pain, suggesting that it may have potential as a novel painkiller. Finally, this compound has been shown to exhibit antitumor effects in various cancer cell lines, suggesting that it may have potential as a chemotherapeutic agent.
実験室実験の利点と制限
2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol has several advantages for lab experiments, including its high purity and yield, and its ability to inhibit a wide range of enzymes. However, there are also some limitations to its use. For example, this compound is a relatively complex molecule, which may make it difficult to synthesize and purify. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol. First, further studies are needed to elucidate the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Second, studies are needed to evaluate the safety and efficacy of this compound in animal models and human clinical trials. Third, studies are needed to explore the potential applications of this compound in drug discovery and development, particularly in the areas of cancer and neurodegenerative diseases. Finally, studies are needed to explore the potential applications of this compound in other areas, such as pain management and inflammation.
合成法
The synthesis of 2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol involves the reaction of 4-chlorophenylhydrazine and ethyl acetoacetate in the presence of a catalyst, followed by cyclization with phenyl isocyanate. The final product is obtained through the hydrolysis of the ethyl ester using sodium hydroxide. This method has been reported to yield this compound with high purity and yield, making it suitable for large-scale production.
特性
IUPAC Name |
2-(4-chlorophenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O/c19-14-8-6-13(7-9-14)16-10-17-20-15(11-18(23)22(17)21-16)12-4-2-1-3-5-12/h1-11,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWFKXAEXBWZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C=C(N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10,10-dimethyl-2,3,10,11-tetrahydro-8H-imidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidine hydrochloride](/img/structure/B5549554.png)

![4-{[(3-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5549567.png)

![N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549593.png)
![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5549601.png)

![1-(2-chlorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethanol](/img/structure/B5549613.png)
![N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5549617.png)
![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5549618.png)
![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5549624.png)
![methyl 3-{[(2-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549627.png)
![1-ethyl-3-isobutyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5549641.png)
![1-(2-amino-2-oxoethyl)-N-{2-[4-(dimethylamino)phenyl]ethyl}-4-piperidinecarboxamide](/img/structure/B5549643.png)